molecular formula C14H11NO2 B1330701 2-Benzoylbenzamide CAS No. 7500-78-9

2-Benzoylbenzamide

Cat. No.: B1330701
CAS No.: 7500-78-9
M. Wt: 225.24 g/mol
InChI Key: WQVBZJXNXCEFJN-UHFFFAOYSA-N
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Description

2-Benzoylbenzamide is an organic compound with the molecular formula C14H11NO2. It is a derivative of benzamide, where a benzoyl group is attached to the benzamide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzoylbenzamide can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with benzamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylbenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding benzoyl derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

    Oxidation: Benzoyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

2-Benzoylbenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoylbenzamide is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. Its benzoyl group provides additional sites for chemical modifications, making it a versatile scaffold for drug design and other applications.

Properties

IUPAC Name

2-benzoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVBZJXNXCEFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324936
Record name 2-benzoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-78-9
Record name NSC408017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: 2-Benzoylbenzamide derivatives exhibit a fascinating phenomenon called ring-chain tautomerism. What are the main tautomeric forms observed, and which one is predominant?

A1: this compound derivatives exist in equilibrium between two main tautomeric forms: the cyclic hydroxylactam (or aminolactone) and the open-chain acylamide (or iminocarboxylic acid) []. The research suggests that the cyclic tautomer (hydroxylactam or aminolactone) is predominant in most cases. The equilibrium between these forms is influenced by factors like the substituents on the nitrogen atom, solvent, and temperature.

Q2: How does the structure of this compound derivatives influence the tautomeric equilibrium constant (K)?

A2: Studies show that the equilibrium constant (K) for aminolactone–iminocarboxylic acid tautomerization in this compound derivatives is influenced by the electron-donating or electron-withdrawing nature of substituents. This effect follows similar trends observed in the corresponding hydroxylactone–acylcarboxylic acid tautomeric systems []. For example, electron-withdrawing groups on the nitrogen atom tend to stabilize the open-chain tautomer, thus increasing the K value.

Q3: Can you elaborate on the solid-state photoreactivity of N,N-Disubstituted 2-Benzoylbenzamides?

A3: N,N-Disubstituted 2-Benzoylbenzamides have demonstrated the ability to undergo absolute asymmetric phthalide synthesis upon exposure to light in the solid state [, ]. This reaction is believed to proceed through a radical pair intermediate, highlighting the unique photochemical behavior of these compounds.

Q4: What insights do crystallographic studies provide about the structural features of this compound derivatives?

A4: X-ray crystallography studies reveal valuable information about the bond lengths and conformations adopted by this compound derivatives in their solid state []. For instance, analyses of various derivatives, including chlorides, amides, esters, and anhydrides, have unveiled trends in bond distances within the isobenzofuran ring system. These variations in bond lengths correlate with the basicity of the attached groups, offering valuable insights into the electronic distribution within these molecules.

Q5: What analytical techniques are commonly employed to study this compound and its derivatives?

A5: Researchers utilize a combination of techniques to characterize this compound derivatives. These include:

  • IR Spectroscopy: To identify functional groups and study tautomeric equilibria [].
  • 1H NMR Spectroscopy: To determine the structure and analyze tautomeric ratios [].
  • Mass Spectrometry: To study fragmentation patterns and confirm molecular weight [].
  • X-ray Crystallography: To determine the solid-state structure and analyze bond lengths [].

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